Isocetyl palmitate

Description

Properties

CAS No. |

127770-27-8 |

|---|---|

Molecular Formula |

C32H64O2 |

Molecular Weight |

480.8 g/mol |

IUPAC Name |

14-methylpentadecyl hexadecanoate |

InChI |

InChI=1S/C32H64O2/c1-4-5-6-7-8-9-10-11-14-17-20-23-26-29-32(33)34-30-27-24-21-18-15-12-13-16-19-22-25-28-31(2)3/h31H,4-30H2,1-3H3 |

InChI Key |

OUZOBPPZPCBJAR-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC(C)C |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC(C)C |

Other CAS No. |

127770-27-8 |

Synonyms |

ISOCETYL PALMITATE |

Origin of Product |

United States |

Foundational & Exploratory

Isocetyl palmitate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocetyl palmitate, the ester of isocetyl alcohol and palmitic acid, is a widely utilized emollient and skin-conditioning agent in the cosmetic and pharmaceutical industries.[1][2][3] Its chemical properties, including its ability to form a barrier on the skin to retain moisture and its biocompatibility, make it a valuable excipient in topical formulations.[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and analytical characterization of this compound. Furthermore, it delves into its role in drug delivery and presents a summary of its toxicological data. Detailed experimental protocols for its synthesis and analysis are provided to facilitate its application in research and development.

Chemical Structure and Identification

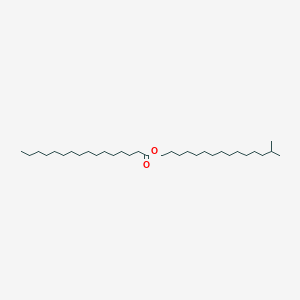

This compound is the ester formed from the reaction of isocetyl alcohol (14-methylpentadecan-1-ol) and palmitic acid (hexadecanoic acid).[1][2] Its structure is characterized by a long, branched alkyl chain from the alcohol and a long, straight alkyl chain from the fatty acid, contributing to its oily and waxy nature.

Chemical Structure:

| Identifier | Value |

| IUPAC Name | 14-methylpentadecyl hexadecanoate[1] |

| Synonyms | Hexadecanoic acid, isohexadecyl ester; Isohexadecyl palmitate[4] |

| CAS Number | 127770-27-8[1] |

| Molecular Formula | C₃₂H₆₄O₂[4] |

| Molecular Weight | 480.85 g/mol [4] |

Physicochemical Properties

| Property | Value (for related compounds) |

| Melting Point | 20.00 °C (for Isobutyl Palmitate)[5] |

| Boiling Point | 352.00 to 354.00 °C @ 760.00 mm Hg (for Isobutyl Palmitate)[5] |

| Density | ~0.85 g/cm³ (general for similar esters) |

| Solubility | Insoluble in water; Soluble in alcohol and oils.[5] |

Synthesis of this compound

This compound is synthesized through the esterification of palmitic acid with isocetyl alcohol.[1] This reaction is typically catalyzed by an acid, such as sulfuric acid, and is carried out under an inert atmosphere to prevent oxidation.[1] Alternatively, enzymatic synthesis using lipases offers a milder and more specific reaction pathway.

Laboratory-Scale Synthesis Protocol (Acid-Catalyzed)

This protocol describes a general method for the synthesis of a fatty acid ester, adapted for this compound.

| Step | Procedure |

| 1. Reactant Preparation | In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine palmitic acid (1 molar equivalent) and isocetyl alcohol (1.1 molar equivalents). |

| 2. Solvent & Catalyst Addition | Add toluene or hexane as a solvent to facilitate the removal of water. Add a catalytic amount of p-toluenesulfonic acid or sulfuric acid (e.g., 1-2 mol%). |

| 3. Reaction | Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC). |

| 4. Work-up | Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine. |

| 5. Purification | Dry the organic layer over anhydrous sodium sulfate and filter. Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel. |

Synthesis Workflow Diagram

Analytical Characterization

The purity and identity of this compound can be determined using various analytical techniques. Gas chromatography with flame ionization detection (GC-FID) is a standard method for assessing the purity of fatty acid esters. High-performance liquid chromatography (HPLC) can also be used, particularly for analyzing non-volatile impurities. Spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the chemical structure.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

The following is a typical GC-FID protocol for the analysis of a fatty acid ester, which can be adapted for this compound.

| Parameter | Specification |

| Column | Capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., DB-23, HP-88) |

| Carrier Gas | Helium or Hydrogen |

| Flow Rate | Typically 1-2 mL/min |

| Oven Temperature Program | Initial temp: ~150°C, ramp to ~250°C at 5-10°C/min, hold for 10-20 min |

| Injector Temperature | ~250°C |

| Detector Temperature | ~280°C (FID) |

| Injection Volume | 1 µL |

| Sample Preparation | Dilute the sample in a suitable solvent like hexane or isooctane. |

Analytical Workflow Diagram

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong characteristic ester carbonyl (C=O) stretching vibration around 1740 cm⁻¹. Strong C-H stretching vibrations from the long alkyl chains will be observed around 2850-2950 cm⁻¹, and a C-O stretching vibration will be present in the 1150-1250 cm⁻¹ region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show a triplet at approximately 4.0-4.2 ppm corresponding to the -O-CH₂- protons of the isocetyl group. A complex multiplet for the numerous -CH₂- groups of the alkyl chains will dominate the region around 1.2-1.6 ppm. A triplet for the terminal methyl group of the palmitate chain will be seen around 0.88 ppm, along with signals for the methyl groups of the isocetyl chain.

-

¹³C NMR: The carbon NMR spectrum will show a peak for the ester carbonyl carbon at around 173 ppm. The -O-CH₂- carbon will appear around 65 ppm. The numerous methylene carbons of the alkyl chains will resonate in the range of 20-35 ppm, and the terminal methyl carbons will be observed around 14 ppm.

-

Role in Drug Development

This compound is primarily used as an excipient in topical and transdermal drug delivery systems.[1] Its emollient properties help to improve the feel and spreadability of formulations. More importantly, it can act as a penetration enhancer, facilitating the transport of active pharmaceutical ingredients (APIs) across the stratum corneum, the main barrier of the skin.[1]

Mechanism of Action in Drug Delivery

The mechanism by which this compound enhances skin permeation involves its interaction with the lipid bilayers of the stratum corneum.[1] It can integrate into these lipid layers, disrupting their highly ordered structure and increasing their fluidity.[1] This disruption creates pathways for the diffusion of drug molecules through the skin barrier.

In-Vitro Skin Permeation Study Protocol (Franz Diffusion Cell)

This protocol outlines a standard method for evaluating the effect of this compound on the transdermal permeation of a drug.

| Step | Procedure |

| 1. Skin Preparation | Excised human or animal (e.g., rat, pig) skin is mounted on a Franz diffusion cell, with the stratum corneum facing the donor compartment. |

| 2. Receptor Medium | The receptor compartment is filled with a suitable buffer (e.g., phosphate-buffered saline), maintained at 32-37°C and constantly stirred. |

| 3. Formulation Application | The drug formulation containing this compound is applied to the skin surface in the donor compartment. A control formulation without this compound is also tested. |

| 4. Sampling | At predetermined time intervals, aliquots are withdrawn from the receptor medium for analysis. The withdrawn volume is replaced with fresh receptor medium. |

| 5. Drug Quantification | The concentration of the drug in the collected samples is quantified using a validated analytical method, such as HPLC. The cumulative amount of drug permeated per unit area is then plotted against time. |

Toxicology and Safety

This compound is generally considered safe for use in cosmetic and pharmaceutical products.[6] Toxicological data for structurally similar palmitate esters provide evidence of their low toxicity profile.

| Test Type | Species | Route | Endpoint | Value (for related palmitate esters) |

| Acute Oral Toxicity | Rat | Oral | LD₅₀ | > 14.4 g/kg (for Cetyl Palmitate) |

| Acute Dermal Toxicity | Rabbit | Dermal | - | No evidence of toxicity |

| Skin Irritation | Rabbit | Dermal | - | Non-irritating to minimally irritating |

| Eye Irritation | Rabbit | Ocular | - | No or very slight ocular irritation |

Conclusion

This compound is a versatile and valuable excipient in the development of topical and transdermal formulations. Its well-characterized properties as an emollient and penetration enhancer, combined with a favorable safety profile, make it a suitable choice for a wide range of applications. This guide has provided a comprehensive overview of its chemical structure, properties, synthesis, analysis, and role in drug delivery, offering a valuable resource for researchers and formulation scientists.

References

Isocetyl Palmitate: A Technical Guide to its Mechanism of Action in the Skin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocetyl palmitate, the ester of isocetyl alcohol and palmitic acid, is a widely utilized emollient in topical formulations. Its primary mechanism of action revolves around its ability to modulate the skin's barrier function, primarily through biophysical interactions with the stratum corneum. This technical guide provides an in-depth analysis of the multifaceted actions of this compound, including its emollient properties that enhance skin hydration and reduce transepidermal water loss (TEWL), and its role as a penetration enhancer that facilitates the delivery of active pharmaceutical ingredients (APIs). While direct quantitative data for this compound is limited in publicly available literature, this guide leverages data from its close structural analog, isopropyl palmitate (IPP), to provide a comprehensive understanding. Furthermore, this document outlines detailed experimental protocols for evaluating the efficacy of this compound and explores its potential, though indirect, influence on cutaneous signaling pathways.

Core Mechanisms of Action

This compound's effects on the skin can be categorized into two primary mechanisms: its action as an emollient and its function as a penetration enhancer.

Emollient Action: Enhancing Skin Barrier Function

As an emollient, this compound improves the softness, smoothness, and hydration of the skin.[1] This is achieved through the formation of a thin, occlusive lipid film on the surface of the stratum corneum.[2] This film serves a dual purpose: it helps to reduce the rate of transepidermal water loss (TEWL) by creating a barrier to water evaporation, and it fills the spaces between desquamating corneocytes, resulting in a smoother skin surface.[1]

The primary mechanism of emolliency can be broken down as follows:

-

Occlusion: The lipidic nature of this compound allows it to form a hydrophobic barrier on the skin. This barrier impedes the passive diffusion of water from the deeper layers of the epidermis to the environment, thereby increasing the water content of the stratum corneum.

-

Corneocyte Adhesion: By filling the interstices between corneocytes, this compound enhances their adhesion, leading to a more uniform and less flaky skin surface. This contributes to the perception of smoother and softer skin.

-

Lipid Integration: this compound can integrate into the lipid bilayers of the stratum corneum, which can affect membrane fluidity and permeability.[1]

Penetration Enhancement: Modulating Stratum Corneum Permeability

Beyond its surface effects, this compound can act as a penetration enhancer, facilitating the passage of other molecules through the stratum corneum. This property is particularly relevant in drug delivery systems. The mechanism for this action is believed to be the disruption of the highly organized lipid structure of the stratum corneum. By integrating into the lipid bilayers, this compound increases their fluidity, creating more permeable pathways for the diffusion of APIs.[3]

Quantitative Data

Table 1: Effect of Isopropyl Palmitate (IPP) Concentration on the In Vitro Permeation of Various Drugs

| Drug | Molecular Weight ( g/mol ) | Log P | IPP Concentration in Ethanol (w/w) | Steady-State Flux (µg/cm²/h) | Enhancement Ratio* |

| Oxaprozin | 293.3 | 4.2 | 0% (Control) | 1.5 ± 0.2 | 1.0 |

| 5% | 4.8 ± 0.5 | 3.2 | |||

| 10% | 8.2 ± 0.9 | 5.5 | |||

| 15% | 12.5 ± 1.1 | 8.3 | |||

| 20% | 18.1 ± 1.5 | 12.1 | |||

| Nimesulide | 308.3 | 3.6 | 0% (Control) | 2.1 ± 0.3 | 1.0 |

| 5% | 6.5 ± 0.7 | 3.1 | |||

| 10% | 10.9 ± 1.2 | 5.2 | |||

| 15% | 16.2 ± 1.8 | 7.7 | |||

| 20% | 23.4 ± 2.1 | 11.1 | |||

| Gliclazide | 323.4 | 2.6 | 0% (Control) | 0.8 ± 0.1 | 1.0 |

| 5% | 2.9 ± 0.4 | 3.6 | |||

| 10% | 5.3 ± 0.6 | 6.6 | |||

| 15% | 8.1 ± 0.9 | 10.1 | |||

| 20% | 11.5 ± 1.3 | 14.4 | |||

| Ribavirin | 244.2 | -1.9 | 0% (Control) | 0.2 ± 0.03 | 1.0 |

| 5% | 0.9 ± 0.1 | 4.5 | |||

| 10% | 1.7 ± 0.2 | 8.5 | |||

| 15% | 2.8 ± 0.3 | 14.0 | |||

| 20% | 4.2 ± 0.5 | 21.0 |

*Data adapted from a study by Guo et al. on excised rat skin using Franz diffusion cells.[4] The enhancement ratio is calculated by dividing the flux of the formulation containing IPP by the flux of the control formulation.

Table 2: Comedogenicity Ratings of this compound and Related Esters

| Ingredient | Comedogenicity Rating (0-5) |

| This compound | 4-5 |

| Isopropyl Palmitate | 4 |

| Isocetyl Stearate | 5 |

| Myristyl Myristate | 5 |

| Cetyl Alcohol | 2 |

| Stearyl Alcohol | 2 |

*Comedogenicity ratings are based on the rabbit ear assay and indicate the potential to clog pores. A rating of 5 is highly comedogenic.[5]

Experimental Protocols

Standardized in vivo and in vitro protocols are essential for the accurate assessment of this compound's effects on the skin.

In Vivo Evaluation of Emollient Efficacy

Objective: To quantify the effect of a formulation containing this compound on skin hydration and barrier function.

Methodology:

-

Subject Recruitment: A panel of healthy volunteers with normal to dry skin on their volar forearms.

-

Acclimatization: Subjects acclimate in a controlled environment (20-22°C, 40-60% relative humidity) for at least 30 minutes prior to measurements.[2]

-

Test Sites: Demarcate 2x2 cm test sites on the volar forearms. One site serves as an untreated control, while the other receives the test formulation.

-

Baseline Measurements:

-

Skin Hydration: Measure the electrical capacitance of the stratum corneum using a Corneometer® (e.g., CM 825, Courage + Khazaka). Record the average of three readings per site.[2][6]

-

Transepidermal Water Loss (TEWL): Measure the rate of water vapor evaporation from the skin surface using a Tewameter® (e.g., TM 300, Courage + Khazaka). Allow the probe to stabilize on the skin for 30-60 seconds to obtain a stable reading.[2]

-

-

Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the formulation containing this compound to the designated test site.

-

Post-Application Measurements: Repeat skin hydration and TEWL measurements at specified time intervals (e.g., 1, 2, 4, 6, and 8 hours) after application.

-

Data Analysis: Calculate the change in Corneometer units and the reduction in TEWL from baseline for both the treated and control sites. Statistical analysis (e.g., paired t-test) is used to determine the significance of the effects.

In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To determine the effect of this compound on the permeation of an active pharmaceutical ingredient (API) through the skin.

Methodology:

-

Skin Membrane Preparation:

-

Source: Excised human or porcine skin is considered the gold standard. Rodent skin can also be used.[3]

-

Preparation: Remove subcutaneous fat and connective tissue from the dermal side of the skin. The skin can be used as a full-thickness membrane or heat-separated to isolate the epidermis.

-

-

Franz Diffusion Cell Assembly:

-

Mount the prepared skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.[7]

-

Fill the receptor chamber with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4), ensuring it is degassed to prevent bubble formation. Maintain the temperature at 32°C to mimic skin surface temperature.[7]

-

-

Formulation Application: Apply a precise amount of the formulation containing the API and this compound to the skin surface in the donor chamber.

-

Sampling: At predetermined time intervals, withdraw samples from the receptor medium and replace with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.[3]

-

Sample Analysis: Quantify the concentration of the API in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: Plot the cumulative amount of API permeated per unit area against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The permeability coefficient (Kp) can then be calculated. The enhancement ratio is determined by comparing the flux of the formulation with this compound to a control formulation without it.

Comedogenicity Assessment using the Rabbit Ear Assay

Objective: To evaluate the potential of this compound to induce the formation of comedones.

Methodology:

-

Animal Model: Albino rabbits are typically used for this assay.

-

Test Substance Application: Apply the test material (e.g., undiluted this compound or a formulation containing it) daily for two weeks to the external ear canal of the rabbit.[8]

-

Tissue Processing: After the application period, excise the treated skin. Immerse the tissue in water at 60°C for two minutes to separate the epidermis.

-

Microscopic Examination: Examine the epidermal sheet under a stereomicroscope to quantify the presence and size of microcomedones (follicular hyperkeratosis).[8]

-

Data Analysis: The comedogenic potential is graded based on the extent of follicular hyperkeratosis observed compared to a negative control (non-comedogenic substance) and a positive control (known comedogenic substance).

Signaling Pathways and Molecular Interactions

Direct evidence of this compound initiating specific intracellular signaling cascades in skin cells is currently lacking in the scientific literature. However, its constituent fatty acid, palmitic acid, is known to be metabolically active and can influence cellular processes.

Indirect Signaling via Fatty Acid Receptors

Fatty acids can act as signaling molecules by activating nuclear hormone receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs).[9] PPARs are expressed in keratinocytes and play a role in regulating their differentiation. It is plausible that this compound, upon topical application and potential enzymatic hydrolysis in the skin, could release palmitic acid, which may then activate PPARs. This activation could, in turn, influence the expression of genes involved in keratinocyte differentiation and the formation of the stratum corneum.[9]

Interaction with Stratum Corneum Lipids

The primary molecular interaction of this compound is with the intercellular lipids of the stratum corneum. Techniques such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can be used to study these interactions.[10][11] By analyzing shifts in the characteristic vibrational bands of the lipid acyl chains, it is possible to assess changes in lipid organization and fluidity. It is hypothesized that this compound intercalates between the ceramides, cholesterol, and free fatty acids of the stratum corneum, disrupting their highly ordered packing and thereby increasing the permeability of the skin barrier.

Visualizations

Caption: Mechanism of action for this compound as an emollient.

Caption: Mechanism of penetration enhancement by this compound.

Caption: Experimental workflow for in vivo evaluation of emollient efficacy.

Conclusion

This compound is a multifunctional ingredient with a well-established role as an emollient and penetration enhancer in dermatological and cosmetic formulations. Its primary mechanism of action is biophysical, involving the formation of an occlusive film on the stratum corneum to improve hydration and the disruption of intercellular lipid packing to enhance the permeation of other substances. While direct quantitative data for this compound remains an area for further research, data from its analog, isopropyl palmitate, provides a strong indication of its potential efficacy. The experimental protocols outlined in this guide offer a framework for the robust evaluation of these effects. Future research should focus on elucidating any potential for this compound or its metabolites to engage in specific cutaneous signaling pathways, which would further enhance our understanding of its comprehensive action on the skin.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Comedogenicity in rabbit: some cosmetic ingredients/vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rivoli.ch [rivoli.ch]

- 7. alterlab.co.id [alterlab.co.id]

- 8. An improved rabbit ear model for assessing comedogenic substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The mechanisms by which lipids coordinately regulate the formation of the protein and lipid domains of the stratum corneum: Role of fatty acids, oxysterols, cholesterol sulfate and ceramides as signaling molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ATR-FTIR spectroscopy: a chemometric approach for studying the lipid organisation of the stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Infrared spectroscopic study of lipid interaction in stratum corneum treated with transdermal absorption enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

Isocetyl Palmitate and Lipid Bilayer Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocetyl palmitate, the ester of isocetyl alcohol and palmitic acid, is a branched-chain emollient widely utilized in cosmetic and pharmaceutical formulations. Its interaction with the lipid bilayers of the skin, particularly the stratum corneum, is critical to its function as a penetration enhancer and modulator of skin barrier properties. This technical guide synthesizes the available biophysical knowledge regarding the interaction of this compound and analogous long-chain fatty acid esters with lipid bilayers. Due to a scarcity of direct studies on this compound, this document draws upon research on structurally similar compounds, such as cetyl palmitate and other fatty acid esters, to infer its mechanism of action. This guide covers the effects on membrane fluidity and order, summarizes key quantitative data, provides detailed experimental protocols for relevant analytical techniques, and presents visual representations of the underlying processes.

Introduction: The Role of this compound in Formulations

This compound is prized in topical formulations for its unique sensory properties and its ability to modify the skin barrier.[1] As an emollient, it forms a hydrophobic film on the skin's surface, reducing transepidermal water loss.[2] More significantly, its chemical structure allows it to interact with and permeate the lipid-rich matrix of the stratum corneum. This interaction is believed to be the primary mechanism behind its ability to enhance the penetration of other active ingredients.[2] Understanding the specific nature of this interaction at the molecular level is crucial for the rational design of transdermal drug delivery systems and advanced skincare products.

Long-chain fatty acid esters, as a class, are known to be integral components of biological membranes, where they act as regulators of membrane fluidity, cellular signaling, and protein function.[3] Their incorporation into lipid bilayers can alter membrane thickness and permeability.[3]

Interaction with Lipid Bilayers: Mechanisms of Action

The primary mechanism by which this compound is thought to interact with lipid bilayers is through its integration into the lipid matrix. This integration disrupts the highly ordered structure of the stratum corneum lipids, which are predominantly composed of ceramides, cholesterol, and free fatty acids. This disruption leads to an increase in the fluidity of the lipid bilayers, creating more permeable pathways for the diffusion of drug molecules.

Based on studies of analogous long-chain fatty acid esters, the interaction of this compound with lipid bilayers can be characterized by the following effects:

-

Increased Membrane Fluidity: The branched isocetyl chain and the flexible palmitate tail of this compound are expected to disrupt the tight packing of the straight-chain lipids in the stratum corneum. This disruption introduces "kinks" and increases the free volume within the bilayer, leading to a more fluid, liquid-crystalline phase. Chronic exposure to fatty acids like palmitate has been shown to increase membrane fluidity.[4]

-

Alteration of Phase Transition Temperature: The incorporation of fatty acid esters into lipid bilayers can alter the temperature at which the membrane transitions from a more ordered gel phase to a more fluid liquid-crystalline phase. Studies on ascorbyl palmitate have shown an increase in the gel to liquid-crystal phase transition temperature of various phospholipid bilayers.[5]

-

Disruption of Lipid Packing and Order: The presence of this compound within the bilayer is likely to decrease the conformational order of the lipid acyl chains. This effect can be quantified by techniques such as Fourier Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Quantitative Data Summary

Table 1: Effect of Fatty Acids on Lipid Bilayer Properties

| Fatty Acid/Ester | Model Lipid System | Technique | Observed Effect | Reference |

| Oleic Acid (10 mol%) | DOPC Vesicles | X-ray Diffraction & Fluctuation Analysis | Marginal decrease in bending rigidity. | |

| Elaidic Acid (10 mol%) | DOPC Vesicles | X-ray Diffraction & Fluctuation Analysis | Increase in bending rigidity. | |

| Palmitic Acid | DPPC Bilayers | Deuterium NMR | Increased the temperature of the phase transition onset by 2 °C and broadened the coexistence region. | [5] |

| Ascorbyl Palmitate | DPPC Bilayers | Variable Temperature IR Spectroscopy | Considerable increase in the gel to liquid-crystal phase transition temperature. | [5] |

Table 2: Critical Aggregation Concentrations of Long-Chain Fatty Acids

| Fatty Acid | Critical Aggregation Concentration (CAC) | Reference |

| Stearic Acid | 1110 µM | [6] |

| Oleic Acid | 300 µM | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with lipid bilayers. These protocols are generalized from standard practices in the field.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermotropic phase behavior of lipid dispersions. It can determine the effect of this compound on the phase transition temperature (Tm) and enthalpy (ΔH) of model lipid bilayers.

-

Materials:

-

Model lipid (e.g., dipalmitoylphosphatidylcholine - DPPC)

-

This compound

-

Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

-

-

Procedure:

-

Prepare multilamellar vesicles (MLVs) by dissolving the desired ratio of DPPC and this compound in a suitable organic solvent (e.g., chloroform/methanol).

-

Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.

-

Hydrate the lipid film with the buffer solution by vortexing at a temperature above the Tm of the lipid.

-

Transfer a precise amount of the lipid dispersion into a DSC sample pan.

-

Seal the pan hermetically. An empty pan is used as a reference.

-

Place the sample and reference pans in the DSC instrument.

-

Perform heating and cooling scans over a defined temperature range (e.g., 20°C to 60°C for DPPC) at a constant rate (e.g., 1°C/min).

-

Analyze the resulting thermogram to determine the Tm (peak of the transition) and ΔH (area under the peak).

-

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information on the conformational order of the lipid acyl chains and the hydration of the headgroups.

-

Materials:

-

Model lipid/isocetyl palmitate mixture

-

Buffer solution

-

Attenuated Total Reflectance (ATR) crystal or CaF2 windows for transmission measurements

-

-

Procedure:

-

Prepare a hydrated lipid film as described for DSC.

-

Deposit a small amount of the lipid dispersion onto the ATR crystal or between CaF2 windows.

-

Acquire FTIR spectra over a range of temperatures, bracketing the phase transition.

-

Analyze the frequency of the symmetric and asymmetric CH2 stretching vibrations (around 2850 cm⁻¹ and 2920 cm⁻¹, respectively). An increase in frequency indicates a decrease in acyl chain order (increased fluidity).

-

Langmuir Trough Monolayer Studies

This technique allows for the study of the interactions of this compound with a lipid monolayer at an air-water interface, providing insights into its effect on lipid packing and surface pressure.

-

Materials:

-

Langmuir trough with a Wilhelmy plate for surface pressure measurement

-

Model lipid (e.g., DPPC)

-

This compound

-

Spreading solvent (e.g., chloroform)

-

Aqueous subphase (e.g., ultrapure water or buffer)

-

-

Procedure:

-

Clean the Langmuir trough and fill it with the aqueous subphase.

-

Prepare solutions of the lipid and this compound mixtures in the spreading solvent.

-

Carefully spread a known amount of the solution onto the subphase surface.

-

Allow the solvent to evaporate (typically 10-15 minutes).

-

Compress the monolayer at a constant rate using the barriers of the trough, while continuously measuring the surface pressure.

-

Plot the surface pressure as a function of the mean molecular area to obtain a pressure-area isotherm.

-

Analyze the isotherm to determine parameters such as the lift-off area, collapse pressure, and compressibility modulus, which provide information about the packing and stability of the monolayer.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the interaction of this compound with lipid bilayers.

Caption: Interaction of this compound with the Stratum Corneum Lipid Bilayer.

Caption: Workflow for Differential Scanning Calorimetry (DSC) Analysis.

Caption: Logical Flow for Interpreting FTIR Spectroscopy Data.

Conclusion

While direct experimental data on the interaction of this compound with lipid bilayers is limited, a strong inference can be drawn from the behavior of analogous long-chain fatty acid esters. This compound likely acts by inserting into the lipid bilayers of the stratum corneum, disrupting the ordered packing of the endogenous lipids. This leads to an increase in membrane fluidity and permeability, thereby enhancing the penetration of co-formulated active ingredients. The experimental protocols detailed in this guide provide a framework for researchers to conduct their own investigations into the specific effects of this compound and other excipients on model lipid membrane systems. Further research employing these techniques is warranted to provide a more definitive and quantitative understanding of these interactions, which will ultimately facilitate the development of more effective and targeted topical and transdermal formulations.

References

- 1. cosmileeurope.eu [cosmileeurope.eu]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. Palmitate and oleate modify membrane fluidity and kinase activities of INS-1E β-cells alongside altered metabolism-secretion coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Long chain fatty acids can form aggregates and affect the membrane integrity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Isocetyl Palmitate in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocetyl palmitate, an ester of isocetyl alcohol and palmitic acid, is widely utilized in the cosmetics industry as an emollient and skin-conditioning agent.[1][2] While its topical effects are well-documented, its role and metabolic fate within systemic lipid metabolism are not extensively studied. This technical guide synthesizes the available scientific information to provide a comprehensive overview of the putative role of this compound in lipid metabolism. It is hypothesized that upon ingestion, this compound undergoes hydrolysis into its constituent molecules: palmitic acid and isocetyl alcohol. The metabolic pathways of palmitic acid are well-established, involving its utilization for energy production, storage in lipid droplets, and influence on gene expression. The metabolism of isocetyl alcohol, a branched-chain fatty alcohol, is less characterized but is presumed to follow pathways analogous to other branched-chain lipids, potentially influencing cellular signaling and inflammatory processes. This document details the hypothesized metabolic pathways, presents relevant quantitative data from studies on its constituent parts, outlines potential experimental protocols for its investigation, and provides visualizations of the key metabolic processes.

Introduction

This compound is a branched-chain fatty acid ester. Its physical properties make it a desirable ingredient in topical formulations, contributing to skin hydration and texture. However, understanding its systemic metabolic impact is crucial, particularly for assessing its safety and potential bioactivity if ingested or absorbed. This guide will explore the anticipated metabolic journey of this compound, focusing on the distinct pathways of its hydrolytic products: palmitic acid and isocetyl alcohol.

Hypothesized Metabolic Pathway of this compound

The primary and most critical step in the metabolism of this compound is its hydrolysis into palmitic acid and isocetyl alcohol. This enzymatic cleavage is expected to be carried out by various esterases present in the digestive tract and within cells.

References

Isocetyl Palmitate: A Comprehensive Physicochemical Profile for Scientific Applications

For Immediate Release

This technical guide offers an in-depth analysis of the physicochemical characteristics of isocetyl palmitate, a versatile ester of significant interest to researchers, scientists, and professionals in drug development. This document provides a consolidated resource on its chemical identity, physical properties, and the experimental methodologies used for their determination.

Core Chemical and Physical Properties

This compound, with the chemical formula C₃₂H₆₄O₂, is the ester of isocetyl alcohol (14-methylpentadecan-1-ol) and palmitic acid (hexadecanoic acid)[1][2]. It is identified by the CAS number 127770-27-8[3]. At room temperature, this compound typically presents as a white to slightly yellow waxy solid or paste. It is insoluble in water.

Table 1: Physicochemical Data of this compound and Related Esters

| Property | This compound | Isooctyl Palmitate (related ester) | Cetyl Palmitate (related ester) | Test Method Reference |

| Molecular Weight | 480.85 g/mol [3][4] | 368.6 g/mol | 480.86 g/mol | - |

| Appearance | White to slightly yellow waxy solid or paste | Colorless transparent liquid | White, waxy solid | Visual |

| Solubility | Insoluble in water | Insoluble in water | Insoluble in water | USP <785> |

| Melting Point | Data not available | - | 43.0 - 48.0°C | USP <741> |

| Saponification Value | Data not available | 150-155 mgKOH/g | 112.0 - 123.0 mgKOH/g | GB/T 5534 |

| Iodine Value | Data not available | ≤ 1.0 g I₂/100g | ≤ 1.0 g I₂/100g | GB/T 5532 |

| Acid Value | Data not available | ≤ 0.2 mgKOH/g | ≤ 5.0 mgKOH/g | GB/T 5530 |

| Viscosity | Data not available | - | - | USP <912> |

| Refractive Index | Data not available | - | - | USP <831> |

Synthesis of this compound

This compound is synthesized through the esterification of palmitic acid with isocetyl alcohol. This reaction is typically catalyzed by an acid, such as sulfuric acid, and involves heating the reactants. To prevent oxidation and other unwanted side reactions, the synthesis is carried out under an inert atmosphere.

References

Hydrolysis and reduction reactions of Isocetyl palmitate

An In-depth Technical Guide to the Hydrolysis and Reduction of Isocetyl Palmitate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a long-chain wax ester, formed from the esterification of palmitic acid (hexadecanoic acid) and isocetyl alcohol (isohexadecanol, typically 14-methylpentadecan-1-ol).[1][2] Its chemical formula is C₃₂H₆₄O₂.[3] Widely utilized in the cosmetic and pharmaceutical industries as an emollient and skin-conditioning agent, its chemical properties and reactions are of significant interest.[1] In drug development, understanding the behavior of ester-containing molecules is crucial, as this compound can serve as a model compound for studying lipid metabolism and its biocompatibility makes it a candidate for use in drug delivery systems where it may enhance the absorption of active ingredients through the skin by affecting lipid bilayer fluidity and permeability.[1]

This technical guide provides a detailed overview of two core reactions of this compound: hydrolysis and reduction. It includes summaries of quantitative data from analogous compounds, detailed experimental protocols, and workflow diagrams to support research and development activities.

Hydrolysis of this compound

Hydrolysis of this compound involves the cleavage of its ester bond to yield its constituent molecules: palmitic acid and isocetyl alcohol.[1] This reaction can be achieved through chemical methods (acid or base catalysis) or enzymatic methods (lipase catalysis).

Chemical Hydrolysis (Acid/Base Catalysis)

Acid-catalyzed hydrolysis typically proceeds by protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water.[4][5] Base-catalyzed hydrolysis (saponification) involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. While effective, chemical methods often require high temperatures and can lack specificity. A study on the hydrolysis of rice bran wax, another natural wax ester mixture, utilized high temperatures (180-270 °C) under vacuum to drive the reaction without a catalyst.[6]

Enzymatic Hydrolysis (Lipase-Catalyzed)

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are enzymes that catalyze the hydrolysis of esters in aqueous environments.[7][8] They can also catalyze the reverse reaction, esterification, in non-aqueous media.[9] Enzymatic hydrolysis offers the advantages of high specificity and mild reaction conditions, operating efficiently at neutral pH and moderate temperatures.[10] Studies on various wax esters have demonstrated the efficacy of lipases from sources like Candida rugosa and Simmondsia chinensis (jojoba).[7][11]

Quantitative Data for Wax Ester Hydrolysis

Direct quantitative data for this compound hydrolysis is limited in publicly accessible literature. The following table summarizes conditions from studies on analogous wax esters.

| Catalyst/Method | Substrate | Temperature (°C) | pH | Key Conditions & Results | Reference(s) |

| Jojoba Lipase | Various Wax Esters | 60 | 6.5 - 8.0 | Maximum lipase activity observed in this range. | [7] |

| Pancreatic Lipase | Palmityl Oleate | Not Specified | Neutral | Equilibrium between hydrolysis and synthesis was studied in an aqueous solution. | [10] |

| Thermal (No Cat.) | Rice Bran Wax | 180 - 270 | N/A | Reaction performed under vacuum to remove products and drive equilibrium. | [6] |

| Solid Phase Ext. | Marine Wax Esters | Not Specified | N/A | A method for hydrolyzing and subsequently separating fatty acids and alcohols. | [12][13] |

Experimental Protocol: Lipase-Catalyzed Hydrolysis

This generalized protocol is based on methodologies for the enzymatic hydrolysis of wax esters.[7][11]

-

Substrate Preparation : Prepare an emulsion of this compound (e.g., 1-5% w/v) in a suitable buffer (e.g., 100 mM HEPES, pH 7.5). An emulsifying agent like gum arabic may be used to stabilize the mixture.

-

Enzyme Addition : Add a lipase preparation (e.g., from Candida rugosa or a commercial immobilized lipase) to the substrate emulsion. The optimal enzyme concentration should be determined empirically (e.g., starting at 10-50 units per mL of reaction volume).

-

Incubation : Incubate the reaction mixture at the optimal temperature for the chosen lipase (e.g., 37-60°C) with constant agitation for a set period (e.g., 1 to 24 hours).

-

Reaction Monitoring : Withdraw aliquots at various time points. Stop the reaction by heat inactivation of the enzyme (e.g., 100°C for 5 minutes) or by adding a solvent mixture (e.g., chloroform:methanol).

-

Product Extraction : Acidify the final reaction mixture to protonate the fatty acid (e.g., to pH 2 with HCl) and extract the products (palmitic acid and isocetyl alcohol) using a nonpolar solvent like hexane or diethyl ether.

-

Analysis : Analyze the extracted products using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization (e.g., methylation of the fatty acid) or High-Performance Liquid Chromatography (HPLC). The amount of liberated fatty acid can also be determined by titration with a standardized alkali solution.[11]

Workflow for this compound Hydrolysis

Caption: Experimental workflow for the hydrolysis of this compound.

Reduction of this compound

The reduction of this compound cleaves the ester bond and reduces the carboxylate portion to a primary alcohol. The reaction yields two alcohol products: isocetyl alcohol from the alcohol moiety and 1-hexadecanol (cetyl alcohol) from the palmitate moiety.[1]

Reduction with Metal Hydrides

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for reducing esters to primary alcohols.[14][15] The reaction proceeds via a two-step nucleophilic addition of hydride ions.[16] The first addition forms a tetrahedral intermediate, which then collapses to release the alkoxide (isocetoxide) and form an aldehyde intermediate. This aldehyde is immediately reduced by a second equivalent of hydride to the primary alcohol (1-hexadecanol).[17] Milder reagents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce esters, although modified NaBH₄ systems (e.g., supported on alumina) have shown success with fatty acid methyl esters (FAMEs).[15][18]

Catalytic Hydrogenation

Catalytic hydrogenation is the primary industrial method for producing fatty alcohols from fatty acid esters.[19] This process involves reacting the ester with high-pressure hydrogen gas in the presence of a metal catalyst. Traditional catalysts like copper chromite require harsh conditions (high temperatures and pressures).[18] Modern research focuses on developing more efficient, non-noble metal catalysts that operate under milder conditions. For example, a Ni-VOₓ/TiO₂ catalyst has been shown to reduce methyl palmitate to cetyl alcohol with ~90% selectivity at 220°C and 4.0 MPa H₂.[20]

Quantitative Data for Ester Reduction to Alcohols

The following table presents quantitative data from studies on the reduction of analogous long-chain esters.

| Reducing Agent/Catalyst | Substrate | Temp (°C) | Pressure (MPa) | Time (h) | Conversion/Yield | Reference(s) |

| LiAlH₄ | Methyl Palmitate | Not Specified | Ambient | Not Specified | Quantitative reduction to 1-hexadecanol. | [21] |

| NaBH₄/Al₂O₃ + MeOH | FAMEs | Not Specified | Ambient | Not Specified | High yield, 100% selectivity to alcohols. | [18] |

| Ni-VOₓ/TiO₂ | Methyl Palmitate | 220 | 4.0 (H₂) | 8 | >99% Conversion, ~90% Selectivity to Cetyl Alcohol. | [20][22] |

| Cu/m-ZrO₂ | Methyl Palmitate | 300 | 7.5 (H₂) | 4 | 94.6% Conversion, 93.3% Yield of Hexadecanol. | [23] |

| Supercritical H₂/Propane | FAMEs | >240 | >8.5 (H₂) | < 5 sec | Complete conversion, high selectivity. | [19][24] |

Experimental Protocol: Reduction with LiAlH₄

This generalized protocol is based on standard laboratory procedures for ester reduction.[14][21] Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., N₂ or Ar).

-

Setup : Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Reagent Preparation : In the flask, suspend lithium aluminum hydride (LiAlH₄) (e.g., 1.5-2.0 molar equivalents) in an anhydrous ether solvent (e.g., diethyl ether or THF). Cool the suspension in an ice bath (0°C).

-

Substrate Addition : Dissolve this compound (1.0 molar equivalent) in the same anhydrous solvent. Add the ester solution dropwise to the stirred LiAlH₄ suspension via an addition funnel, maintaining the temperature at 0°C.

-

Reaction : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for several hours (e.g., 2-4 h) or until the reaction is complete (monitor by TLC).

-

Quenching (Work-up) : (Perform with extreme caution in a fume hood) . Cool the reaction mixture back to 0°C. Slowly and sequentially add dropwise:

-

x mL of water

-

x mL of 15% aqueous NaOH

-

3x mL of water (where x = grams of LiAlH₄ used). This procedure (Fieser work-up) is designed to produce a granular, filterable precipitate of aluminum salts.

-

-

Isolation : Stir the resulting mixture for 30 minutes until a white precipitate forms. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with additional ether or ethyl acetate.

-

Purification & Analysis : Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude alcohol mixture (isocetyl alcohol and 1-hexadecanol) can be purified by column chromatography and analyzed by GC-MS and NMR.

Workflow for this compound Reduction

Caption: Experimental workflow for the LiAlH₄ reduction of this compound.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. cosmileeurope.eu [cosmileeurope.eu]

- 3. atamankimya.com [atamankimya.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. aidic.it [aidic.it]

- 7. Lipases of germinating jojoba seeds efficiently hydrolyze triacylglycerols and wax esters and display wax ester-synthesizing activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. researchgate.net [researchgate.net]

- 10. Wax ester-synthesizing activity of lipases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iris.cnr.it [iris.cnr.it]

- 12. nva.sikt.no [nva.sikt.no]

- 13. A simple method to isolate fatty acids and fatty alcohols from wax esters in a wax-ester rich marine oil | PLOS One [journals.plos.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols [chem.ucalgary.ca]

- 17. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 18. mdpi.com [mdpi.com]

- 19. lib3.dss.go.th [lib3.dss.go.th]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Reduction of fatty acid methyl esters to fatty alcohols to improve volatility for isotopic analysis without extraneous carbon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Selective Hydrogenation of Methyl Palmitate to Cetyl Alcohol via Ternary Synergistic Catalysis of Ni, Oxygen Vacancies,… [ouci.dntb.gov.ua]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

Isocetyl Palmitate: A Comprehensive Technical Guide for Esterification Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocetyl palmitate, the ester of isocetyl alcohol and palmitic acid, is a widely utilized emollient and thickening agent in the cosmetics and personal care industries. Beyond its commercial applications, its well-defined structure and typical ester characteristics make it an excellent model compound for in-depth studies of esterification and hydrolysis reactions. This technical guide provides a comprehensive overview of the synthesis of this compound, focusing on its utility as a model for studying esterification processes. Detailed methodologies for both acid-catalyzed and enzyme-catalyzed synthesis are presented, along with quantitative data from studies on closely related esters to serve as a practical reference for researchers.

Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C32H64O2 |

| Molecular Weight | 480.85 g/mol |

| Appearance | Waxy solid at room temperature |

| Key Applications | Emollient, thickening agent, model compound for esterification |

Synthesis of this compound: A Comparative Overview

The primary route for synthesizing this compound is the direct esterification of palmitic acid with isocetyl alcohol. This reaction can be effectively catalyzed by both traditional acid catalysts and enzymatic catalysts, such as lipases. The choice of catalyst significantly influences the reaction conditions, yield, and environmental impact of the process.

Acid-Catalyzed Esterification

Conventional acid catalysis, often employing strong acids like sulfuric acid, is a well-established method for ester synthesis. This approach typically requires elevated temperatures to achieve reasonable reaction rates. Solid acid catalysts are also being explored as a more environmentally friendly and reusable alternative.

The following data is for the synthesis of iso-octyl palmitate, a closely related branched-chain ester, and serves as a representative example.

| Parameter | Value | Reference |

| Catalyst | Solid Acid (SO42-/ZrO2-Al2O3) | Patent CN101747187B[1] |

| Temperature | 150°C | Patent CN101747187B[1] |

| Reaction Time | 3.5 hours | Patent CN101747187B[1] |

| Catalyst Loading | 1.05g (for 0.078 mol palmitic acid) | Patent CN101747187B[1] |

| Substrate Molar Ratio | Palmitic Acid : Iso-octyl Alcohol (initial) = 1 : ~2 | Patent CN101747187B[1] |

| Conversion of Palmitic Acid | 92.5% | Patent CN101747187B[1] |

| Yield of Iso-octyl Palmitate | 78.6% | Patent CN101747187B[1] |

Note: The data presented is for iso-octyl palmitate, as specific quantitative data for this compound synthesis was not available in the reviewed literature.

Enzyme-Catalyzed Esterification

The use of lipases as biocatalysts for esterification offers several advantages, including milder reaction conditions, high specificity, and reduced byproduct formation. Immobilized lipases are particularly attractive as they can be easily recovered and reused.

The following data is for the synthesis of cetyl palmitate and isopropyl palmitate, serving as representative examples for enzymatic esterification.

| Parameter | Value | Reference |

| Ester | Cetyl Palmitate | [2] |

| Catalyst | Lipozyme RM IM (immobilized lipase) | [2] |

| System | Solvent-free | [2] |

| Temperature | 70°C | [2] |

| Substrate Molar Ratio (Alcohol:Acid) | 1:1 | [2] |

| Catalyst Amount | 1.0% (wt% of substrates) | [2] |

| Stirring Speed | 480 rpm | [2] |

| Conversion | ~100% | [2] |

| Ester | Isopropyl Palmitate | |

| Catalyst | Novozym 435 (immobilized lipase) | |

| System | Solvent-free | |

| Temperature | 55°C | [3] |

| Substrate Molar Ratio (Alcohol:Acid) | 1.42:1 | [3] |

| Biocatalyst Content | 24% (w/w) | [3] |

| Reaction Time | Not specified | [3] |

| Conversion | >90% | [3] |

Note: The data presented is for cetyl palmitate and isopropyl palmitate, as specific quantitative data for this compound synthesis was not available in the reviewed literature.

Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis of this compound (Representative)

This protocol is based on the general principles of acid-catalyzed esterification and specific examples from the synthesis of similar esters.

Materials:

-

Palmitic acid

-

Isocetyl alcohol

-

Sulfuric acid (concentrated) or a solid acid catalyst (e.g., SO42-/ZrO2-Al2O3)

-

Toluene (or another suitable water-entraining solvent)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous sodium sulfate

-

Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and Dean-Stark trap

-

Heating mantle

Procedure:

-

To a round-bottom flask, add palmitic acid and isocetyl alcohol in a desired molar ratio (e.g., 1:1.2).

-

Add the acid catalyst. If using sulfuric acid, a catalytic amount (e.g., 1-2% of the weight of palmitic acid) is sufficient. For a solid acid catalyst, the loading may be higher (e.g., 5-10 wt%).

-

Add toluene to the flask to act as a water-entraining solvent.

-

Assemble the reflux condenser and Dean-Stark trap.

-

Heat the mixture to reflux with vigorous stirring. The water produced during the reaction will be collected in the Dean-Stark trap.

-

Monitor the progress of the reaction by measuring the acid value of the reaction mixture at regular intervals or by observing the amount of water collected.

-

Once the reaction is complete (i.e., no more water is being formed or the acid value is constant), cool the mixture to room temperature.

-

If a solid acid catalyst was used, it can be recovered by filtration.

-

Wash the organic phase with a 5% sodium bicarbonate solution to neutralize the acid catalyst and any unreacted palmitic acid.

-

Wash the organic phase with water until neutral.

-

Dry the organic phase over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

The product can be further purified by vacuum distillation.

Protocol 2: Enzyme-Catalyzed Synthesis of this compound (Representative)

This protocol is based on the general principles of lipase-catalyzed esterification in a solvent-free system.

Materials:

-

Palmitic acid

-

Isocetyl alcohol

-

Immobilized lipase (e.g., Novozym 435)

-

Molecular sieves (optional, for water removal)

-

Reaction vessel with temperature and agitation control (e.g., a jacketed glass reactor with an overhead stirrer)

-

Filtration apparatus

Procedure:

-

Melt the palmitic acid in the reaction vessel at a temperature above its melting point (e.g., 70°C).

-

Add isocetyl alcohol to the molten palmitic acid in the desired molar ratio (e.g., 1:1 to 1:3).

-

Add the immobilized lipase to the reaction mixture (e.g., 5-10% by weight of the total substrates).

-

If used, add activated molecular sieves to the mixture to adsorb the water produced during the reaction.

-

Maintain the reaction mixture at the desired temperature (e.g., 60-70°C) with constant agitation.

-

Monitor the reaction progress by taking samples periodically and analyzing the acid value or by using gas chromatography (GC) to determine the concentration of this compound.

-

Once the desired conversion is achieved, stop the reaction by cooling the mixture.

-

Separate the immobilized enzyme from the product by filtration. The enzyme can be washed with a suitable solvent (e.g., hexane) and reused.

-

The resulting product is a mixture of this compound and unreacted starting materials. Further purification can be achieved by vacuum distillation or other chromatographic techniques if required.

Visualizations

Diagrams of Key Processes

Caption: General reaction scheme for the esterification of palmitic acid.

References

The Solubility of Active Pharmaceutical Ingredients in Isocetyl Palmitate: A Technical Guide for Drug Development Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isocetyl palmitate, the ester of isocetyl alcohol and palmitic acid, is a lipophilic emollient and solvent increasingly considered for use in topical and transdermal pharmaceutical formulations. Its ability to solubilize active pharmaceutical ingredients (APIs), coupled with its desirable sensory profile and potential to enhance skin penetration, makes it a valuable excipient in the development of dermatological products. This technical guide provides a comprehensive overview of the critical aspects of API solubility in this compound. While specific quantitative solubility data for a wide range of APIs in this compound is not extensively available in public literature, this document outlines the physicochemical properties of this compound, details established experimental protocols for determining API solubility, and presents a framework for interpreting and applying this data in formulation development. The guide emphasizes the necessity of empirical solubility determination for each API-excipient combination to ensure the development of stable, effective, and high-quality pharmaceutical products.

Introduction to this compound in Pharmaceutical Formulations

This compound is a branched-chain fatty acid ester with a high molecular weight, rendering it a non-polar, oily liquid at room temperature.[1] In the realm of pharmaceuticals, particularly in topical drug delivery, the choice of a suitable vehicle is paramount to the stability, efficacy, and patient acceptability of the final product. This compound offers several advantages in this context. Its emollient properties help to soften and smooth the skin, which can be beneficial for patient compliance.[2] Furthermore, its lipophilic nature makes it a good candidate for solubilizing poorly water-soluble APIs, a common challenge in drug development.[2][3] The ability of this compound to integrate into the lipid bilayers of the stratum corneum suggests its potential as a penetration enhancer, which can improve the delivery of APIs to their target sites within the skin.[1]

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is fundamental to predicting its behavior as a solvent for various APIs. Key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | Hexadecanoic acid, isohexadecyl ester | [4] |

| CAS Number | 127770-27-8 | [1] |

| Molecular Formula | C₃₂H₆₄O₂ | [1] |

| Molecular Weight | 480.85 g/mol | [1] |

| Appearance | Waxy solid at room temperature | [1] |

| Solubility | Insoluble in water | [1] |

| Log P (estimated) | High (indicative of lipophilicity) | - |

Principles of API Solubility in Lipid-Based Excipients

The solubility of an API in a lipid-based excipient like this compound is governed by the principle of "like dissolves like." This means that non-polar, lipophilic APIs will generally exhibit higher solubility in this compound than polar, hydrophilic APIs. The intermolecular forces between the API and the solvent, such as van der Waals forces and hydrogen bonding, play a crucial role in the dissolution process. For acidic or basic APIs, the potential for acid-base interactions with the excipient or its impurities can also influence solubility.[5][6][7]

Factors that can influence the solubility of an API in this compound include:

-

Physicochemical properties of the API: This includes its molecular weight, polarity (LogP), melting point, and crystalline structure.

-

Temperature: Generally, solubility increases with temperature.

-

Presence of co-solvents: The addition of a co-solvent that is miscible with both the API and this compound can significantly enhance solubility.[8]

-

Purity of the excipient: Impurities in the this compound could potentially interact with the API and affect its solubility.

Experimental Determination of API Solubility in this compound

Given the limited availability of public data, the experimental determination of API solubility in this compound is a critical step in the pre-formulation and formulation development stages. The following sections detail the most common and reliable methods for this purpose.

Equilibrium Solubility Method (Shake-Flask)

The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound in a solvent.[2]

Experimental Protocol:

-

Preparation: Add an excess amount of the API to a known volume of this compound in a sealed, inert container (e.g., a glass vial with a Teflon-lined cap).

-

Equilibration: Place the container in a constant temperature environment (e.g., a water bath or incubator) and agitate for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved API to settle. Centrifugation can be used to facilitate a clear separation of the saturated solution from the excess solid API.

-

Sampling and Analysis: Carefully withdraw an aliquot of the supernatant (the saturated solution) and dilute it with a suitable solvent. The concentration of the API in the diluted sample is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Below is a Graphviz diagram illustrating the workflow of the shake-flask method.

High-Throughput Screening (HTS) Methods

For early-stage development, high-throughput screening methods can be employed to rapidly assess the solubility of multiple APIs in various excipients. These methods often utilize smaller scales and automated liquid handling systems.

Experimental Protocol (Miniaturized Shake-Flask):

-

Dispensing: Use automated systems to dispense small, known volumes of this compound into microtiter plates.

-

API Addition: Add an excess of each API to the respective wells.

-

Equilibration: Seal the plates and incubate with shaking at a controlled temperature.

-

Clarification: Centrifuge the plates to pellet the undissolved API.

-

Analysis: Transfer the supernatant to a new plate and analyze the API concentration, often using UV-Vis spectroscopy or a rapid HPLC method.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and decision-making. The following table provides a template for presenting such data.

Table 1: Illustrative Solubility of Various APIs in this compound at 25°C (Note: The following data is hypothetical and for illustrative purposes only. Actual solubility must be determined experimentally.)

| Active Pharmaceutical Ingredient (API) | API Class | LogP | Solubility in this compound (mg/mL) |

| Ketoconazole | Antifungal (lipophilic) | 4.3 | 25.8 |

| Ibuprofen | NSAID (moderately lipophilic) | 3.97 | 150.2 |

| Lidocaine | Local Anesthetic (lipophilic base) | 2.4 | 85.5 |

| Metformin HCl | Antidiabetic (hydrophilic) | -1.4 | < 0.1 |

Interpretation of Results:

The solubility data, in conjunction with the physicochemical properties of the API, can inform formulation strategies. For instance, an API with high solubility in this compound may be suitable for a simple solution-based formulation. In contrast, an API with lower solubility might necessitate the use of co-solvents, surfactants to form a microemulsion, or other advanced formulation techniques.[8]

Logical Relationships in Formulation Development

The decision-making process for incorporating an API into a formulation with this compound can be visualized as a logical workflow.

Conclusion

This compound is a promising excipient for the topical delivery of a variety of APIs. Its favorable physicochemical properties and safety profile make it an attractive option for formulators. However, due to the lack of extensive public data on the solubility of specific APIs in this solvent, experimental determination is an indispensable step in the drug development process. By employing robust experimental protocols, such as the shake-flask method, and systematically evaluating the solubility data, researchers can make informed decisions to develop stable, effective, and patient-centric topical formulations. This guide provides the foundational knowledge and practical methodologies to empower drug development professionals in their work with this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. ewg.org [ewg.org]

- 5. Drug solubility in fatty acids as a formulation design approach for lipid-based formulations: a technical note - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

Isocetyl Palmitate: A Technical Guide to its Interaction with Biological Membranes for Researchers and Drug Development Professionals

Disclaimer: Isocetyl palmitate is a synthetic ester developed for cosmetic and pharmaceutical applications; it is not a natural endogenous component of biological membranes. This guide focuses on the interaction of exogenously applied this compound with biological membranes, a mechanism relevant to its function as a skin emollient and penetration enhancer in drug delivery.

Executive Summary

This compound, the ester of isocetyl alcohol and palmitic acid, is widely utilized in topical formulations for its emollient properties. Beyond its role in skin conditioning, this compound's mechanism of action is rooted in its interaction with the lipid bilayers of cell membranes, particularly within the stratum corneum.[1] By integrating into these lipid structures, it can modulate membrane fluidity and permeability.[1] This alteration of the skin's barrier function is pivotal for its application as a penetration enhancer in transdermal drug delivery systems.[1] This technical guide synthesizes the available scientific understanding of how branched-chain esters like this compound interact with and affect the biophysical properties of biological membranes. Due to a lack of specific quantitative data for this compound, this guide will leverage data from studies on the structurally similar isopropyl palmitate (IPP) to illustrate these effects.

Molecular Profile

-

IUPAC Name: 14-methylpentadecyl hexadecanoate

-

Molecular Formula: C₃₂H₆₄O₂

-

Structure: this compound is characterized by a long, saturated fatty acid tail (palmitate) and a branched-chain fatty alcohol head (isocetyl alcohol). This branched structure is critical to its mechanism of action.

Interaction with Lipid Bilayers

The primary mechanism by which this compound and similar esters enhance skin absorption is through the disruption of the highly organized lipid matrix of the stratum corneum.[2]

-

Integration into the Bilayer: The lipophilic nature of this compound allows it to partition into the lipid bilayer of cell membranes.

-

Increased Fluidity: The branched isocetyl group introduces steric hindrance, disrupting the tight, ordered packing of the straight-chain fatty acids that comprise the bulk of the membrane lipids.[3][4][5] This disruption increases the free volume within the bilayer, leading to an increase in membrane fluidity.[3][4][5]

-

Enhanced Permeability: The increase in membrane fluidity corresponds to a higher permeability of the membrane to exogenous molecules, including active pharmaceutical ingredients (APIs).[1]

The following diagram illustrates the proposed mechanism for how a branched-chain ester like this compound can increase membrane fluidity.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Branched-Chain Fatty Acid Content Modulates Structure, Fluidity, and Phase in Model Microbial Cell Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Isocetyl Palmitate in Topical Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocetyl palmitate is the ester of isocetyl alcohol and palmitic acid, widely utilized in cosmetic and pharmaceutical formulations.[1][2] It primarily functions as an emollient, skin-conditioning agent, and stabilizer, imparting a smooth, non-greasy feel to topical preparations.[1] In the realm of topical drug delivery, this compound is of particular interest for its potential to act as a penetration enhancer. Its mechanism of action involves integrating into the lipid bilayers of the stratum corneum, the outermost layer of the skin. This interaction disrupts the highly organized lipid structure, leading to increased membrane fluidity and permeability, which in turn can enhance the absorption of active pharmaceutical ingredients (APIs) through the skin.[1]

Due to its biocompatibility and ability to form stable emulsions, this compound is a valuable excipient in the development of various topical drug delivery systems, including creams, lotions, and microemulsions.[1] While extensive quantitative data specifically for this compound is limited in publicly available literature, its close analog, isopropyl palmitate (IPP), has been studied more thoroughly. Given their structural and functional similarities, the data for IPP serves as a valuable reference for formulating with this compound. These application notes will provide an overview of the use of this compound, supported by quantitative data from its analog, isopropyl palmitate, and detailed experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| INCI Name | This compound |

| CAS Number | 127770-27-8 |

| Molecular Formula | C32H64O2 |

| Appearance | Waxy solid at room temperature |

| Key Functions | Emollient, Skin-Conditioning Agent, Stabilizer, Penetration Enhancer |

Quantitative Data: Penetration Enhancement

The following tables summarize quantitative data from in-vitro permeation studies on isopropyl palmitate (IPP), a close analog of this compound. These studies demonstrate the concentration-dependent effect of IPP on the skin permeation of various drug molecules with differing lipophilicities. The experiments were conducted using excised rat skin in Franz diffusion cells.[3][4][5][6]

Table 2: Permeation Parameters of Various Drugs Following Isopropyl Palmitate Pre-treatment [4]

| Drug | IPP Concentration (w/w in Ethanol) | Flux (µg/cm²/h) | Permeability Coefficient (cm/h) x 10⁻³ | Enhancement Ratio (Flux) |

| Oxaprozin | 0% (Control) | 0.15 ± 0.02 | 0.08 ± 0.01 | 1.0 |

| 5% | 6.38 ± 0.70 | 3.59 ± 0.39 | 42.5 | |

| 10% | 12.37 ± 1.12 | 6.95 ± 0.63 | 82.5 | |

| 15% | 25.18 ± 2.03 | 14.15 ± 1.14 | 167.9 | |

| 20% | 30.25 ± 2.51 | 16.99 ± 1.41 | 201.7 | |

| Nimesulide | 0% (Control) | 1.51 ± 0.18 | 0.76 ± 0.09 | 1.0 |

| 5% | 8.35 ± 0.92 | 4.18 ± 0.46 | 5.5 | |

| 10% | 12.89 ± 1.35 | 6.45 ± 0.68 | 8.5 | |

| 15% | 15.42 ± 1.66 | 7.71 ± 0.83 | 10.2 | |

| 20% | 18.23 ± 1.94 | 9.12 ± 0.97 | 12.1 | |

| Gliclazide | 0% (Control) | 0.22 ± 0.03 | 0.11 ± 0.02 | 1.0 |

| 5% | 2.15 ± 0.24 | 1.08 ± 0.12 | 9.8 | |

| 10% | 3.48 ± 0.39 | 1.74 ± 0.20 | 15.8 | |

| 15% | 5.12 ± 0.55 | 2.56 ± 0.28 | 23.3 | |

| 20% | 6.98 ± 0.71 | 3.49 ± 0.36 | 31.7 | |

| Ribavirin | 0% (Control) | 0.89 ± 0.11 | 0.45 ± 0.06 | 1.0 |

| 5% | 4.12 ± 0.45 | 2.06 ± 0.23 | 4.6 | |

| 10% | 6.98 ± 0.72 | 3.49 ± 0.36 | 7.8 | |

| 15% | 9.85 ± 1.03 | 4.93 ± 0.52 | 11.1 | |

| 20% | 12.45 ± 1.32 | 6.23 ± 0.66 | 14.0 |

Table 3: Effect of Isopropyl Palmitate Concentration on Drug Release from a Transdermal Patch [4][7]

| Drug | IPP Concentration (%) | Cumulative Drug Release (%) |

| Zolmitriptan | 2% | 4.8 |

| 5% | 11.5 | |

| 10% | 16.0 | |

| 12% | 15.1 | |

| 15% | 14.8 |

Data adapted from Lian et al. (2019).[4]

Key Observations:

-

Pre-treatment with isopropyl palmitate in ethanol significantly increased the flux and permeation of all four drugs tested in a concentration-dependent manner.[3][4]

-

The enhancement effect of IPP is related to the lipophilicity of the drug molecule.[3][4]

-

For the transdermal patch formulation, the drug release of zolmitriptan increased with IPP concentrations up to 10%, after which the release plateaued.[4][7]

Experimental Protocols

This section provides detailed protocols for the preparation and evaluation of topical formulations that can incorporate this compound.

Protocol 1: Preparation of an Oil-in-Water (O/W) Cream

This protocol outlines the preparation of a simple O/W cream and can be adapted for the inclusion of this compound as part of the oil phase.[8]

Materials:

-

Oil Phase:

-

This compound: 5-20%

-

Glycerol Monostearate (Emulsifier/Thickener): 5-15%

-

Cetyl Alcohol (Thickener): 2-5%

-

-

Aqueous Phase:

-

Purified Water: q.s. to 100%

-

Glycerin (Humectant): 3-10%

-

Preservative (e.g., Phenoxyethanol): 0.5-1%

-

-

Active Pharmaceutical Ingredient (API): As required

Procedure:

-

Prepare the Oil Phase: In a suitable vessel, combine this compound, glycerol monostearate, and cetyl alcohol. Heat the mixture to 70-75°C with gentle stirring until all components have melted and the phase is uniform.[8]

-

Prepare the Aqueous Phase: In a separate vessel, combine the purified water and glycerin. Heat to 70-75°C with stirring.[8]

-

Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at a moderate speed (e.g., 5000 rpm) for 5-10 minutes to form a uniform emulsion.[8]

-

Cooling: Reduce the mixing speed and allow the emulsion to cool.[8]

-

Addition of API and Preservative: Once the temperature of the emulsion is below 40°C, add the preservative. If the API is heat-sensitive, it should also be added at this stage. The API can be pre-dissolved in a small amount of a suitable solvent if necessary.[8]

-

Final Mixing: Continue gentle stirring until the cream is uniform and has reached room temperature.[8]

Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol describes a generalized method for assessing the skin permeation of an API from a topical formulation containing this compound.[4][8][9]

Apparatus and Materials:

-

Franz Diffusion Cells

-

Excised skin membrane (e.g., human or rat abdominal skin)

-

Receptor medium (e.g., phosphate-buffered saline with a solubility enhancer if needed)

-

Water bath with circulator

-

Magnetic stirrers

-

Syringes and collection vials

-

Validated analytical instrument (e.g., HPLC)

Procedure:

-

Membrane Preparation: Thaw the excised skin and cut it into appropriately sized sections to fit the Franz diffusion cells.

-